1-Methylisoquinolin-8-amine

Description

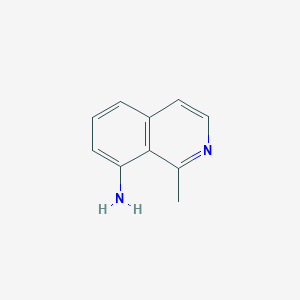

1-Methylisoquinolin-8-amine is an isoquinoline derivative characterized by a methyl group at position 1 and an amine group at position 8 of the heterocyclic ring. Isoquinoline derivatives are structurally related to quinoline but differ in the placement of the nitrogen atom (position 2 in quinoline vs. position 1 in isoquinoline). These compounds are typically utilized as synthetic intermediates in pharmaceutical research, particularly in the development of bioactive molecules .

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-methylisoquinolin-8-amine |

InChI |

InChI=1S/C10H10N2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,11H2,1H3 |

InChI Key |

UGWSVXJUJYCSRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methylisoquinolin-8-amine can be achieved through several routes. One common method involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as tin and indium chlorides . Another approach is the environmentally friendly synthesis using substituted o-phenylenediamines and aliphatic amines in ethanol . Industrial production methods often focus on optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-Methylisoquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, to form various substituted isoquinolines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .

Scientific Research Applications

1-Methylisoquinolin-8-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

Industry: It is used in the development of dyes and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 1-Methylisoquinolin-8-amine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimalarial activity may involve the generation of oxidative stress within the parasite . Additionally, its potential role in neurodegenerative diseases suggests interactions with neurological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of isoquinoline and quinoline derivatives are highly dependent on substituent placement. Below is a comparative analysis of 1-Methylisoquinolin-8-amine and structurally related compounds:

Physicochemical Properties

- Solubility: 8-Isoquinoline methanamine hydrochloride dissolves in PBS (pH 7.2) at ~5 mg/mL, but solutions are unstable beyond 24 hours . In contrast, uncharged analogs like 8-aminoisoquinoline (C₉H₈N₂) are likely less water-soluble due to the absence of ionic groups.

- Stability: Methyl and methoxy substituents (e.g., this compound vs. 5-Methoxyquinolin-8-amine) influence electronic effects, altering reactivity in synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.